molecular formula C14H9N5O4 B2734195 2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887867-45-0

2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2734195
CAS RN: 887867-45-0
M. Wt: 311.257
InChI Key: YLMQUSPBDORKOL-UHFFFAOYSA-N
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Description

“2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . For instance, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine with some acid chlorides has been reported .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are diverse. For instance, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Directing Group in C-H Amination

Hong-Yi Zhao et al. (2017) designed 2-(Pyridin-2-yl) aniline as a new, removable directing group to promote C-H amination mediated by cupric acetate. This method allows effective amination of β-C(sp2)-H bonds of benzamide derivatives, showing the utility of pyridine derivatives in complex organic synthesis processes (Hong-Yi Zhao et al., 2017).

Structural Study

Huaqin Zheng et al. (2012) investigated the structural properties of a compound with a pyridine moiety, revealing insights into hydrogen bonding and aromatic π-π interactions. Such studies are crucial for understanding molecular interactions and designing new materials or drugs (Huaqin Zheng et al., 2012).

Synthetic Methodology

Gong Ping (2007) described a synthetic process for a pyridine-containing benzamide, showcasing the practicality of this method due to its mild conditions, convenient operations, and good yield. This highlights the relevance of pyridine derivatives in synthetic chemistry (Gong Ping, 2007).

Biological Activity

M. Hour et al. (2007) explored the cytotoxicity of quinazolinone derivatives, emphasizing the potential of benzamide and pyridine derivatives in developing anticancer agents. This demonstrates the biological applications of such compounds (M. Hour et al., 2007).

Material Science Applications

Xiaolong Wang et al. (2006) synthesized new polyimides containing a pyridine moiety, which exhibited good solubility, thermal stability, and mechanical properties. This research underlines the importance of pyridine derivatives in the development of high-performance polymers (Xiaolong Wang et al., 2006).

properties

IUPAC Name

2-nitro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-12(10-3-1-2-4-11(10)19(21)22)16-14-18-17-13(23-14)9-5-7-15-8-6-9/h1-8H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMQUSPBDORKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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